

Application Notes and Protocols for the Analytical Determination of N-Nitroso-Furosemide

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Compound of Interest		
Compound Name:	N-nitroso-furosemide	
Cat. No.:	B13425972	Get Quote

Introduction

Furosemide is a loop diuretic medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[1][2] As a secondary amine, furosemide has the potential to form **N-nitroso-furosemide**, a nitrosamine drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are of significant concern as they are classified as probable human carcinogens.[3] Consequently, regulatory bodies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[3][4] This document provides detailed application notes and protocols for the analytical detection of **N-nitroso-furosemide**, intended for researchers, scientists, and drug development professionals. The primary focus is on a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Techniques for N-Nitroso-FurosemideDetection

Several advanced analytical techniques are suitable for the trace-level detection of **N-nitroso-furosemide**. The choice of method often depends on the required sensitivity, selectivity, and the matrix of the sample. Commonly employed techniques include:

• Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended technique due to its high sensitivity, specificity, and ability to handle



complex matrices.[3][5][6]

- High-Performance Liquid Chromatography (HPLC) with UV or other detectors: While less sensitive than LC-MS/MS, HPLC can be used for screening purposes or when mass spectrometric detection is unavailable. Method development can be challenging.[7]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile
 and thermally stable nitrosamines.[8] However, N-nitroso-furosemide's molecular weight
 and polarity may pose challenges for GC-MS analysis without derivatization.

This application note will focus on a validated LC-MS/MS method for the determination of **N-nitroso-furosemide** in drug substances.

Application Note: LC-MS/MS Method for the Determination of N-Nitroso-Furosemide

This method provides a highly sensitive and selective approach for the quantification of **N-nitroso-furosemide** in furosemide active pharmaceutical ingredient (API).

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the described LC-MS/MS method.[1]

Parameter	Value
Limit of Quantitation (LOQ)	1.857 ng/L (0.0053 ppm)
Linearity Range	0.1 to 20 ng/mL
Correlation Coefficient (r²)	>0.998
Recovery	89.5% to 112.0%
Precision (%RSD)	0.61% to 4.42%

Experimental Protocol

1. Materials and Reagents



- N-Nitroso-furosemide reference standard
- Furosemide API
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Water (HPLC or LC-MS grade)
- Ammonium Formate
- Formic Acid
- 0.22 μm PVDF syringe filters
- 2. Standard Solution Preparation
- Stock Solution (1 mg/mL): Accurately weigh and dissolve 1.00 mg of N-nitroso-furosemide reference standard in 1.0 mL of methanol in a 5 mL polypropylene tube.
- Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards at desired concentrations (e.g., 0.1, 0.2, 1.0, 2.0, 5.0, 10, and 20 ng/mL).
- 3. Sample Preparation
- Accurately weigh 20 mg of the furosemide API sample into a suitable container.
- Add 1.0 mL of a 50:50 (v/v) mixture of methanol and water as a diluent.
- Vortex the sample for 10-15 minutes to ensure complete dissolution.
- Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.
- Filter the supernatant through a 0.22 μm PVDF syringe filter into a glass autosampler vial for analysis.
- 4. LC-MS/MS Instrumentation and Conditions



- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Column: Kinetex™ Biphenyl, 2.6 μm, 150 x 3.0 mm.
- Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid.
- Mobile Phase B: 50:50 methanol:acetonitrile with 0.1% Formic Acid.
- Gradient Program:

Time (min)	% В
0.00	10
2.00	10
4.00	30
7.00	30
10.00	40
15.00	40
16.00	98
18.00	98
18.10	10

| 21.00 | 10 |

Flow Rate: 0.5 mL/min.

Injection Volume: 5 μL.

• Column Temperature: 40 °C.

• Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.



- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS Transitions:

Analyte	Q1 Mass (m/z)	Q3 Mass (m/z)
N-Nitroso-furosemide	359.9	282.9 (Quantifier)

| **N-Nitroso-furosemide** | 359.9 | 313.9 (Qualifier) |

Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **N-nitroso-furosemide** in a furosemide drug substance.



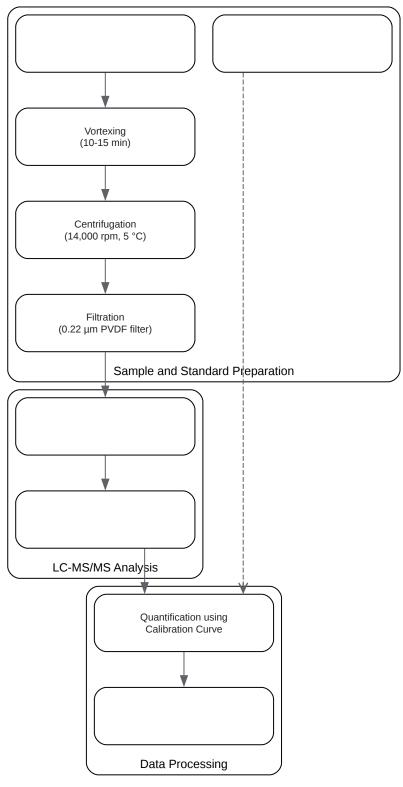


Figure 1: Experimental Workflow for N-Nitroso-Furosemide Analysis

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Caption: Workflow for N-Nitroso-Furosemide Analysis.



Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical method.



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Caption: Logical Progression of the Analytical Method.

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